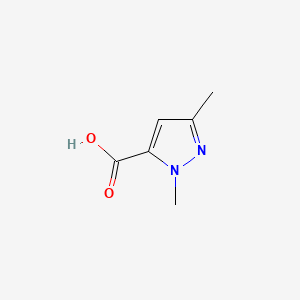
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the empirical formula C6H8N2O2 . It has a molecular weight of 140.14 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is represented by the SMILES stringCc1cc(C(O)=O)n(C)n1 . The InChI key for this compound is QRWZFUBHOQWUGH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a solid compound with a melting point of 208-213 °C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
Research on pyrazole derivatives, including 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, has shown significant interest in their structural and spectral properties. Studies like those by Viveka et al. (2016) have focused on combining experimental and theoretical approaches, including density functional theory (DFT), to investigate these properties. Such research aids in understanding the molecular interactions and stability of these compounds (Viveka et al., 2016).
Synthesis of Derivatives
The synthesis of various derivatives of pyrazole carboxylic acids is another area of interest. Beck et al. (1988) described the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, showcasing the versatility and potential applications of these compounds in chemical synthesis (Beck et al., 1988).
Biological Applications
In silico studies on pyrazole-based drug molecules, including derivatives of 1,3-dimethyl-1H-pyrazole, have highlighted their potential in pharmacology. Shubhangi et al. (2019) conducted studies revealing the activities and interaction behaviors of these compounds, indicating their significance in drug design and antimicrobial applications (Shubhangi et al., 2019).
Catalytic Applications
Pyrazole derivatives have been studied for their catalytic properties. Maurya and Haldar (2020) investigated dimeric copper(II) complexes with pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, for the oxidation of alcohols. This highlights their potential in developing eco-friendly and efficient catalytic systems (Maurya & Haldar, 2020).
Coordination Chemistry
The coordination chemistry of 1,3-dimethylpyrazole-5-carboxylic acid with metal ions like Cu and Co has been explored, indicating its potential in creating novel complexes. Jacimovic et al. (2015) reported the synthesis and crystal structure of such complexes, contributing to the field of coordination chemistry and materials science (Jacimovic et al., 2015).
Solid-State Chemistry
Studies on the structure and dynamic properties of pyrazole-4-carboxylic acids in the solid state, like those by Infantes et al. (2013), provide insights into their polymorphism and solid-state proton transfer. This research is valuable for understanding the material properties of these compounds (Infantes et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the second messenger camp , which plays a key role in many important physiological processes.
Mode of Action
It is suggested that similar compounds hydrolyze the second messenger camp , which is a key regulator of many important physiological processes.
Biochemical Pathways
The hydrolysis of camp, a process that similar compounds are known to induce , can affect various biochemical pathways regulated by this second messenger.
Result of Action
The hydrolysis of camp, a process that similar compounds are known to induce , can have various molecular and cellular effects depending on the specific physiological processes regulated by cAMP.
Propiedades
IUPAC Name |
2,5-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(6(9)10)8(2)7-4/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZFUBHOQWUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343142 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
5744-56-9 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)


![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)



![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)





